N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c1-13-6-8-23(9-7-13)18(25)12-26-11-17(24)22-19-21-16(10-27-19)14-2-4-15(20)5-3-14/h2-5,10,13H,6-9,11-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACKQDAVZXWMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide , also known by its CAS number 83558-09-2, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a thiazole ring, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and a 4-methylpiperidin-1-yl moiety contributes to its pharmacological profile. The molecular weight is approximately 370.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C_{17}H_{20}F_{N}{3}O{2}S |
| Molecular Weight | 370.47 g/mol |
| CAS Number | 83558-09-2 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines, particularly focusing on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a crucial role in tumor angiogenesis.
Case Study: VEGFR-2 Inhibition
In vitro assays demonstrated that the compound effectively inhibits VEGFR-2 activity with an IC50 value of approximately 0.04 μM , showcasing its potential as a therapeutic agent against tumors that rely on angiogenesis for growth .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. In various studies, compounds similar to this compound have shown promising antibacterial effects against gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-(4-fluorophenyl)thiazol...) | Staphylococcus aureus | 0.5 μg/mL |
| Similar Thiazole Derivative | E. coli | 1.0 μg/mL |
The biological activity of this compound can be attributed to its ability to interfere with critical cellular pathways involved in proliferation and survival of cancer cells. The thiazole moiety is known to enhance the compound's interaction with target proteins, leading to effective inhibition of tumor growth.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest favorable pharmacokinetic properties with a good bioavailability profile when administered orally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
